5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride
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Overview
Description
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound with the molecular formula C13H16FN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperidinyl group attached to an indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Methylation: The methyl group is added using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like piperidine in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.
Scientific Research Applications
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the piperidinyl group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
- 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-benzimidazole
Uniqueness
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indazole ring, fluorine atom, and piperidinyl group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
5-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3.ClH/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKKGJDDRZOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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